N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked via a methylene group to a meta-nitrobenzenesulfonamide moiety. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., S08 in ) suggest synthetic routes involving nucleophilic substitution or coupling reactions between functionalized spirocyclic intermediates and sulfonamide precursors .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-17(19)12-5-4-6-14(9-12)24(20,21)16-10-13-11-22-15(23-13)7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJUFUQPVXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the dioxaspiro moiety is significant, as it has been associated with various biological activities in other derivatives.
Chemical Structure
- Molecular Formula : C13H16N2O5S
- Molecular Weight : 316.34 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitrobenzenesulfonamide with 1,4-dioxaspiro[4.5]decan-2-ylmethanol under acidic conditions. The reaction yields the target compound with good purity and yield.
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
The compound demonstrated particularly strong activity against Staphylococcus aureus, with an MIC of 125 µg/mL, indicating its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal activity against Candida albicans. The findings revealed that it has moderate antifungal activity.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 200 µg/mL |
This suggests that while the compound is more effective against bacteria, it may still hold promise for antifungal applications.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency against S. aureus and E. coli .
- Antifungal Screening : In another investigation focusing on antifungal agents, this compound was compared with other known antifungals. It exhibited a competitive profile against C. albicans, suggesting further exploration into its mechanism of action could be beneficial .
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The meta-nitro group in the target compound may improve stability compared to para-nitro analogs, as meta substitution reduces resonance-assisted degradation .
- Synthetic Optimization : Simplified linkers (methylene vs. allyl) could reduce side reactions, as seen in Amine2’s high yield .
- Biological Relevance : Structural similarities to patented sulfonamides suggest the target compound warrants evaluation in antimicrobial or anticancer assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
